2-(2-Iodophenoxy)-N-isopropylacetamide
Description
2-(2-Iodophenoxy)-N-isopropylacetamide is a synthetic acetamide derivative featuring a 2-iodophenoxy group linked to an N-isopropylacetamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinase inhibition and receptor modulation . Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the use of 2-iodophenol and chloroacetamide intermediates in the presence of bases like DIPEA (N,N-diisopropylethylamine) in iPrOH (isopropyl alcohol) . The iodine atom at the ortho position of the phenoxy group enhances electrophilic reactivity, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-(2-iodophenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHVZTQPKGMRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-N-isopropylacetamide typically involves the reaction of 2-iodophenol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2-iodophenoxyacetyl chloride: 2-iodophenol is reacted with thionyl chloride to form 2-iodophenoxyacetyl chloride.
Amidation: The 2-iodophenoxyacetyl chloride is then reacted with isopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenoxy)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the amide group.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyacetamides.
Oxidation Reactions: Products include phenoxyquinones.
Reduction Reactions: Products include reduced amides and alcohols.
Scientific Research Applications
2-(2-Iodophenoxy)-N-isopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic and photophysical properties.
Radiopharmaceuticals: Due to the presence of the iodine atom, it can be used in the synthesis of radiolabeled compounds for imaging studies.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenoxy)-N-isopropylacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The phenoxy group can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Electrophilic Reactivity: The iodine atom in this compound enhances halogen bonding and π-π stacking compared to non-iodinated analogs like 2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide. This property is critical in kinase inhibition, as seen in iodine-containing kinase inhibitors . In contrast, 2-(2-Isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide incorporates a sulfonyl group, improving solubility and metabolic stability .
Bioactivity Trends: The 2-naphthyl group in 2-(2-Isopropyl-5-methylphenoxy)-N-(2-naphthyl)acetamide increases aromatic stacking interactions, making it a candidate for targeting DNA-binding proteins . Methoxy and acetyl substituents in 2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide may reduce cytotoxicity while enhancing membrane permeability .
Synthetic Accessibility: The iodophenoxy group in the target compound requires careful handling due to iodine’s sensitivity to light and heat, unlike the more stable isopropyl and methyl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
